6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H29BrN4O2S and its molecular weight is 541.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Quinazolinone derivatives are synthesized through various chemical reactions, including the treatment of specific ketones with ethyl formate, sodium methoxide, and reactions with aminopyrazoles, aminotriazole, to produce fused quinazolinone derivatives. Such synthetic pathways often involve reactions with cyanothioacetamide and cyanoacetohydrazide to yield different quinazolinone derivatives, highlighting the versatility and chemical reactivity of this compound class (H. Mohamed, M. Abdel-Latif, S. Ahmed, 2020).
Characterization and DFT Calculations
Detailed characterization using spectroscopic methods and Density Functional Theory (DFT) calculations are essential for understanding the electronic structure, stability, and reactivity of quinazolinone derivatives. Computational studies can reveal insights into the HOMO-LUMO gap, indicating the potential of these compounds for charge transfer applications (H. Mohamed, M. Abdel-Latif, S. Ahmed, 2020).
Potential Biological Activities
Antimicrobial Activity
Some quinazolinone derivatives exhibit significant antimicrobial properties. For instance, specific derivatives have shown activity against Mycobacterium tuberculosis, suggesting their potential application in developing new antimicrobial agents. The cytotoxic effects against various cell lines are also evaluated to ensure the safety profile of these compounds (Selvam Chitra, Nidhin Paul, Shanmugam Muthusubramanian, 2011).
Antituberculosis and Cytotoxicity Studies
The synthesis of quinazolinone derivatives targeting specific biological activities, such as antituberculosis, involves various chemical strategies and screenings for cytotoxicity. This approach ensures that the synthesized compounds are not only effective against targeted pathogens but also safe for further development as potential therapeutic agents (Selvam Chitra, Nidhin Paul, Shanmugam Muthusubramanian, 2011).
Properties
IUPAC Name |
6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrN4O2S/c27-20-10-11-23-22(16-20)25(33)31(26(34)28-23)17-18-6-8-19(9-7-18)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h6-9,20-23H,1-5,10-17H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJLKYDCJYOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC(CCC5NC4=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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